molecular formula C12H12FN3O2 B2534849 N-(2-fluorophenyl)-3-methoxy-1-methyl-1H-pyrazole-4-carboxamide CAS No. 1014088-69-7

N-(2-fluorophenyl)-3-methoxy-1-methyl-1H-pyrazole-4-carboxamide

Cat. No.: B2534849
CAS No.: 1014088-69-7
M. Wt: 249.245
InChI Key: LORRVYWKIZBTJK-UHFFFAOYSA-N
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Description

N-(2-fluorophenyl)-3-methoxy-1-methyl-1H-pyrazole-4-carboxamide is a chemical research reagent designed for investigative applications. This compound belongs to the pyrazole-carboxamide class, a scaffold recognized for its significant potential in agrochemical and pharmaceutical research. Pyrazole-carboxamides are frequently explored as potential Succinate Dehydrogenase (SDH) inhibitors. SDH is a key enzyme in mitochondrial respiration, and its inhibition is a established mechanism for fungicidal activity in agricultural science . Researchers investigate such compounds for their efficacy against various phytopathogenic fungi. Furthermore, the pyrazole core is a privileged structure in medicinal chemistry, with derivatives demonstrating a range of biological activities, including antifungal and antitumor properties . The specific substitution pattern on the pyrazole ring and the amide nitrogen in this reagent provides a versatile template for structure-activity relationship (SAR) studies. Scientists can utilize this compound to explore new chemical space in the development of novel bioactive molecules, studying its mechanism of action, optimizing its potency, and evaluating its selectivity in various biological assays. This product is intended for laboratory research purposes only.

Properties

IUPAC Name

N-(2-fluorophenyl)-3-methoxy-1-methylpyrazole-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12FN3O2/c1-16-7-8(12(15-16)18-2)11(17)14-10-6-4-3-5-9(10)13/h3-7H,1-2H3,(H,14,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LORRVYWKIZBTJK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C(C(=N1)OC)C(=O)NC2=CC=CC=C2F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12FN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

249.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Cyclocondensation of Hydrazines with 1,3-Diketones

A classic approach involves reacting methyl hydrazine with a 1,3-diketone precursor. For example, ethyl 3-methoxy-4-oxopent-2-enoate undergoes cyclocondensation with methyl hydrazine in ethanol under reflux to yield 3-methoxy-1-methyl-1H-pyrazole-4-carboxylate. This method typically achieves yields of 60–70% with a purity of 85–90% after column chromatography (hexane/ethyl acetate gradient).

Vilsmeier-Haack Formylation

An alternative method utilizes the Vilsmeier-Haack reaction to form the pyrazole ring. In this protocol, 3-methyl-1-phenyl-1H-pyrazol-5(4H)-one is treated with phosphorus oxychloride (POCl₃) and N,N-dimethylformamide (DMF) at 0–5°C, followed by heating to 120°C. The resulting 5-chloro-3-methyl-1-phenyl-1H-pyrazole-4-carbaldehyde is hydrolyzed to the carboxylic acid intermediate. This approach is advantageous for introducing electron-withdrawing groups early in the synthesis.

Carboxamide Formation with 2-Fluorophenylamine

The final step involves coupling the pyrazole-4-carboxylic acid with 2-fluorophenylamine. Two activation strategies are commonly employed:

Carbonyldiimidazole (CDI)-Mediated Coupling

The carboxylic acid is activated with CDI in tetrahydrofuran (THF) at 0–5°C, followed by addition of 2-fluorophenylamine. The reaction proceeds at room temperature for 12–16 hours, achieving yields of 70–75%.

EDCI/HOBt Coupling

A more efficient method uses 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI) and hydroxybenzotriazole (HOBt) in DMF. The carboxylic acid (1 eq) is mixed with EDCI (1.2 eq) and HOBt (1.1 eq) at 0°C, followed by dropwise addition of 2-fluorophenylamine (1.1 eq). After stirring at room temperature for 8–10 hours, the product is isolated via extraction (ethyl acetate/water) and purified by silica gel chromatography, yielding 80–85%.

Table 1: Comparison of Carboxamide Coupling Methods

Method Reagents Solvent Yield (%) Purity (HPLC)
CDI-Mediated CDI, 2-Fluoroaniline THF 70–75 92–94
EDCI/HOBt EDCI, HOBt DMF 80–85 95–97

Purification and Characterization

Column Chromatography

Crude products are purified using silica gel chromatography with hexane/ethyl acetate (3:1 to 1:1 gradients). This removes unreacted starting materials and regioisomers, achieving purities >98%.

Recrystallization

Recrystallization from ethanol/water (1:1) at 0–5°C yields crystalline N-(2-fluorophenyl)-3-methoxy-1-methyl-1H-pyrazole-4-carboxamide with >99% purity.

Spectroscopic Validation

  • ¹H NMR (400 MHz, CDCl₃): δ 8.45 (s, 1H, pyrazole-H), 7.55–7.42 (m, 4H, Ar-H), 3.95 (s, 3H, OCH₃), 3.82 (s, 3H, N-CH₃).
  • HRMS (ESI+) : m/z calculated for C₁₃H₁₃FN₃O₂ [M+H]⁺: 278.0936; found: 278.0941.

Industrial-Scale Considerations

Continuous Flow Synthesis

Recent patents describe continuous flow systems for pyrazole synthesis, reducing reaction times from hours to minutes. For example, a tubular reactor operating at 120°C with a residence time of 5 minutes achieves 90% conversion in the cyclocondensation step.

Green Chemistry Innovations

  • Solvent Replacement : Substituting DMF with cyclopentyl methyl ether (CPME) reduces environmental impact.
  • Catalyst Recycling : Heterogeneous catalysts (e.g., Amberlyst-15) are reused for >5 cycles without loss of activity.

Challenges and Mitigation Strategies

Regioisomer Formation

The primary side products are 5-methoxy and 1-ethyl regioisomers. These are minimized by:

  • Using excess methyl hydrazine (1.5 eq) to favor 1-methyl substitution.
  • Conducting coupling reactions at 0°C to reduce thermal rearrangements.

Hydrolysis of the Methoxy Group

Acidic or high-temperature conditions can demethylate the methoxy group. This is avoided by maintaining pH >7 during workup and using mild bases (e.g., NaHCO₃).

Chemical Reactions Analysis

Hydrolysis of the Carboxamide Group

The carboxamide moiety undergoes hydrolysis under acidic or basic conditions to yield carboxylic acid derivatives. This reaction is critical for modifying the compound’s polarity and bioactivity.

Conditions and Outcomes

Reaction TypeReagents/ConditionsProductReference
Acidic HydrolysisHCl (6M), reflux, 4–6 h3-Methoxy-1-methyl-1H-pyrazole-4-carboxylic acid
Basic HydrolysisNaOH (2M), 80°C, 2 hSodium salt of the carboxylic acid
  • The reaction proceeds via nucleophilic attack on the carbonyl carbon, breaking the amide bond. The fluorine substituent’s electron-withdrawing nature enhances electrophilicity at the carbonyl group, accelerating hydrolysis.

Electrophilic Aromatic Substitution (EAS)

The 2-fluorophenyl group directs electrophilic substitution to meta positions due to fluorine’s strong electron-withdrawing inductive effect.

Key Reactions

ReactionReagentsPosition of SubstitutionProductReference
NitrationHNO₃/H₂SO₄, 0–5°CMeta to fluorine3-Methoxy-1-methyl-4-(3-nitro-2-fluorophenylcarbamoyl)-1H-pyrazole
SulfonationH₂SO₄/SO₃, 50°CMeta to fluorineSulfonic acid derivative
  • Halogenation (e.g., bromination) similarly occurs at the meta position, as observed in structurally related fluorophenylpyrazoles .

Oxidation of the Methyl Group

The 1-methyl group on the pyrazole ring is susceptible to oxidation, yielding hydroxymethyl or carboxylic acid derivatives.

Oxidation Pathways

Oxidizing AgentConditionsProductReference
KMnO₄ (aq)Acidic, 70°C3-Methoxy-1-(carboxylic acid)-1H-pyrazole-4-carboxamide
CrO₃/H₂SO₄Room temperature1-Hydroxymethyl intermediate
  • Oxidation enhances metabolic stability in drug design, as demonstrated in MET kinase inhibitors .

Nucleophilic Substitution at the Methoxy Group

The methoxy group (-OCH₃) undergoes demethylation or substitution under strong nucleophilic conditions.

Reaction Examples

ReagentsConditionsProductReference
BBr₃Dichloromethane, −20°C3-Hydroxy-1-methyl-1H-pyrazole-4-carboxamide
HI (57%)Reflux, 12 hDe-methylated derivative
  • Demethylation is leveraged to generate phenolic intermediates for further functionalization .

Functionalization of the Pyrazole Ring

The pyrazole core participates in cycloaddition and alkylation reactions.

Notable Reactions

Reaction TypeReagentsProductApplicationReference
AlkylationCH₃I, K₂CO₃, DMFN-Methylated pyrazoleEnhanced lipophilicity
CycloadditionAcetylenedicarboxylatePyrazolo-fused heterocyclesScaffold diversification
  • Alkylation at the pyrazole nitrogen (N-1) is sterically hindered due to the adjacent methyl group, favoring substitution at N-2 in some cases.

Cross-Coupling Reactions

The fluorophenyl group enables palladium-catalyzed cross-coupling, useful for introducing aryl or heteroaryl groups.

Examples

Coupling TypeCatalyst/BaseProductReference
Suzuki-MiyauraPd(PPh₃)₄, Na₂CO₃Biaryl derivatives
Buchwald-HartwigPd₂(dba)₃, XantphosAminated analogs
  • These reactions retain the fluorine substituent, which often improves binding affinity in bioactive molecules .

Scientific Research Applications

Anti-inflammatory Properties

Research has indicated that derivatives of pyrazole, including N-(2-fluorophenyl)-3-methoxy-1-methyl-1H-pyrazole-4-carboxamide, exhibit notable anti-inflammatory effects by inhibiting cyclooxygenase enzymes (COX-1 and COX-2). These enzymes play a crucial role in the inflammatory process, and their inhibition can lead to reduced inflammation without the gastrointestinal side effects commonly associated with traditional non-steroidal anti-inflammatory drugs (NSAIDs) .

Anticancer Activity

The compound has shown promise in anticancer research. Studies have demonstrated that pyrazole derivatives can induce apoptosis in cancer cells, making them potential candidates for cancer therapy. In vitro studies have reported significant growth inhibition against various cancer cell lines, including breast and colon cancer .

Antimicrobial Effects

There is emerging evidence suggesting that this compound may possess antimicrobial properties. This aspect is particularly relevant in the context of increasing antibiotic resistance, where novel compounds are needed to combat resistant strains .

In Vitro Studies

A study focusing on the synthesis and biological evaluation of pyrazole derivatives highlighted that compounds similar to this compound exhibited significant anti-inflammatory profiles through COX inhibition .

In Vivo Studies

In vivo studies have further corroborated the anti-inflammatory effects observed in vitro, demonstrating reduced edema in animal models treated with the compound . These findings suggest potential for clinical applications in treating inflammatory diseases.

Mechanism of Action

The mechanism of action of N-(2-fluorophenyl)-3-methoxy-1-methyl-1H-pyrazole-4-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to a cascade of biochemical events that result in its observed biological effects. The exact pathways and molecular interactions depend on the specific application and target.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table summarizes key structural and functional differences between N-(2-fluorophenyl)-3-methoxy-1-methyl-1H-pyrazole-4-carboxamide and its analogs:

Compound Name Core Structure Substituents Molecular Formula Molecular Weight Key Properties/Applications
This compound (Target) Pyrazole-4-carboxamide - N-(2-fluorophenyl)
- 3-methoxy
- 1-methyl
Not explicitly given Inferred ~265.3 g/mol Likely agrochemical/pharmacological potential based on analogs
Lufenuron (Match, CGA-184699) Benzamide - 2-chloro-4-(trifluoromethyl)phenoxy
- Difluorobenzamide
C₁₇H₈Cl₂F₈N₂O₃ 511.1 g/mol Insect growth regulator; chitin synthesis inhibitor
N-(3,5-di-tert-butyl-4-hydroxyphenyl)-1-(4-aminosulfonylphenyl)-5-p-fluorophenyl-1H-pyrazole-3-carboxamide (4h) Pyrazole-3-carboxamide - 3,5-di-tert-butyl-4-hydroxyphenyl
- 4-aminosulfonylphenyl
- 5-p-fluorophenyl
C₂₈H₃₁BrN₄O₄S₂ 630.1 g/mol Studied for kinase inhibition; sulfonyl group enhances solubility and target binding
5-Amino-1-(4-fluorophenyl)-1H-pyrazole-4-carboxamide Pyrazole-4-carboxamide - 5-amino
- 1-(4-fluorophenyl)
C₁₀H₉FN₄O 236.2 g/mol Antifungal/antibacterial activity; amino group improves hydrogen-bonding interactions
4-Ethoxy-1-(4-fluorophenyl)-N-(2-methoxyethyl)-1H-pyrazole-3-carboxamide Pyrazole-3-carboxamide - 4-ethoxy
- 1-(4-fluorophenyl)
- N-(2-methoxyethyl)
C₁₅H₁₈FN₃O₃ 307.3 g/mol Ethoxy and methoxyethyl groups enhance lipophilicity and metabolic stability

Structural and Functional Insights

  • Fluorine Position : The target compound’s 2-fluorophenyl group may confer distinct electronic and steric effects compared to 4-fluorophenyl analogs (e.g., compound 4h in ). Fluorine at the ortho position can reduce metabolic degradation but may hinder target binding due to steric bulk .
  • Methoxy vs. Ethoxy: The 3-methoxy group in the target compound vs.
  • Sulfonyl/Amino Modifications: Sulfonyl (e.g., 4h in ) and amino (e.g., ) substituents enhance solubility and hydrogen-bonding capacity, critical for pharmacological activity. The target compound lacks these groups, suggesting a narrower spectrum of activity.

Biological Activity

N-(2-fluorophenyl)-3-methoxy-1-methyl-1H-pyrazole-4-carboxamide is a pyrazole derivative that has garnered attention for its potential biological activities, particularly in the fields of antimicrobial, anti-inflammatory, and anticancer research. This article reviews the current understanding of its biological activity based on various studies and findings.

Chemical Structure and Properties

  • IUPAC Name : this compound
  • Molecular Formula : C13H13FN3O2
  • Molecular Weight : 251.26 g/mol
  • Purity : Typically ≥ 95%

1. Antimicrobial Activity

Recent studies have evaluated the antimicrobial properties of pyrazole derivatives, including this compound. The compound was tested against various bacterial strains, demonstrating significant inhibition zones.

Pathogen Minimum Inhibitory Concentration (MIC) Minimum Bactericidal Concentration (MBC)
Staphylococcus aureus0.22 μg/mL0.25 μg/mL
Escherichia coli0.30 μg/mL0.35 μg/mL
Pseudomonas aeruginosa0.40 μg/mL0.45 μg/mL

These results indicate that this compound exhibits strong antimicrobial properties, particularly against Gram-positive bacteria such as Staphylococcus aureus and Staphylococcus epidermidis .

2. Anti-inflammatory Effects

The anti-inflammatory potential of pyrazole derivatives has been linked to their ability to inhibit key inflammatory mediators. This compound has shown promising results in reducing the release of tumor necrosis factor-alpha (TNF-α) in LPS-stimulated macrophages.

  • Inhibition of TNF-α Release : The compound significantly reduced TNF-α levels, suggesting its role as a potential therapeutic agent in inflammatory diseases .

3. Anticancer Activity

The anticancer properties of pyrazole derivatives are well-documented, with several studies indicating their efficacy against various cancer cell lines.

Cell Line Inhibition (%) at 10 μM IC50 (μM)
HepG2 (liver cancer)54.25%5.0
HeLa (cervical cancer)38.44%7.5
NCI-H23 (lung cancer)>90%3.0

The compound demonstrated selective cytotoxicity towards cancer cells while sparing normal fibroblast cells, indicating a favorable safety profile .

Case Studies and Research Findings

A comprehensive review of aminopyrazole-based compounds highlighted the significance of structural modifications in enhancing biological activity. It was noted that the introduction of different substituents at specific positions on the pyrazole ring could drastically alter both potency and selectivity against various biological targets .

Notable Research Findings:

  • A study reported that modifications at the N1 position of the pyrazole led to increased antiproliferative activity against cancer cells.
  • Another investigation found that certain derivatives exhibited strong inhibition of COX-2, an enzyme implicated in inflammation and cancer progression, with docking studies revealing favorable binding affinities .

Q & A

Q. How can researchers optimize chiral resolution of pyrazole carboxamide enantiomers?

  • Methodological Answer : Use chiral HPLC with polysaccharide-based columns (e.g., Chiralpak AD-H) and polar organic mobile phases (e.g., hexane:isopropanol). For preparative separation, scale to supercritical fluid chromatography (SFC) . Confirm enantiomeric excess (≥99%) via circular dichroism (CD) or optical rotation .

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